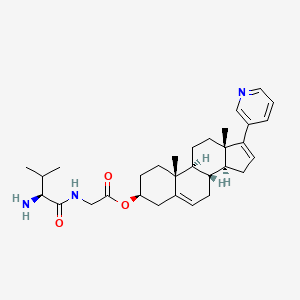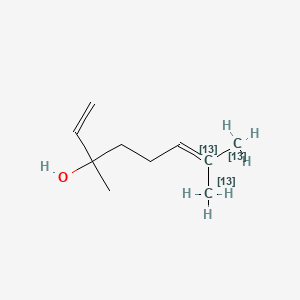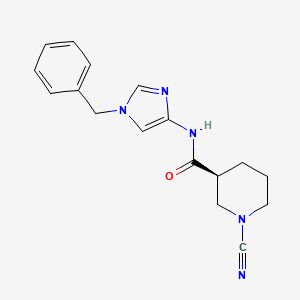
Dub-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dub-IN-7 is a compound known for its role as an inhibitor of deubiquitinating enzymes. These enzymes are involved in the removal of ubiquitin from proteins, a process that regulates various cellular functions. This compound has shown potential in the study of diseases mediated by dysregulated Janus kinase 2 activity, such as leukemia .
Preparation Methods
The synthesis of Dub-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing deubiquitinating enzyme inhibitors often involve multi-step organic synthesis, purification, and characterization .
Chemical Reactions Analysis
Dub-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dub-IN-7 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of deubiquitinating enzymes and their inhibitors.
Biology: this compound helps in understanding the role of ubiquitination in cellular processes.
Medicine: It is used in the research of diseases like leukemia, where dysregulated Janus kinase 2 activity is a factor.
Industry: This compound can be used in the development of new therapeutic agents targeting deubiquitinating enzymes
Mechanism of Action
Dub-IN-7 exerts its effects by inhibiting deubiquitinating enzymes, which are responsible for removing ubiquitin from proteins. This inhibition affects various cellular pathways, including those involved in protein degradation, localization, and protein-protein interactions. The molecular targets of this compound include deubiquitinating enzymes that regulate Janus kinase 2 activity, which is crucial in the pathogenesis of certain leukemias .
Comparison with Similar Compounds
Dub-IN-7 is unique among deubiquitinating enzyme inhibitors due to its specificity and potency. Similar compounds include:
USP7 inhibitors: These inhibitors target ubiquitin-specific protease 7 and have shown potential in cancer treatment.
USP30 inhibitors: These inhibitors target ubiquitin-specific protease 30 and are being studied for their role in neurodegenerative diseases like Parkinson’s
This compound stands out due to its specific inhibition of deubiquitinating enzymes involved in Janus kinase 2 activity, making it particularly useful in leukemia research.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3S)-N-(1-benzylimidazol-4-yl)-1-cyanopiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c18-12-21-8-4-7-15(10-21)17(23)20-16-11-22(13-19-16)9-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10H2,(H,20,23)/t15-/m0/s1 |
InChI Key |
WLXFVKSSZWNPNW-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


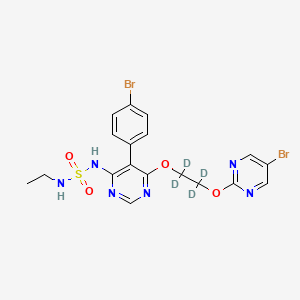
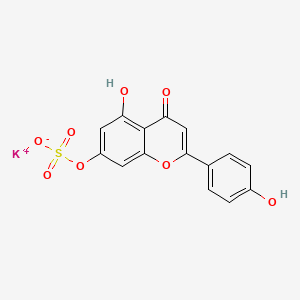

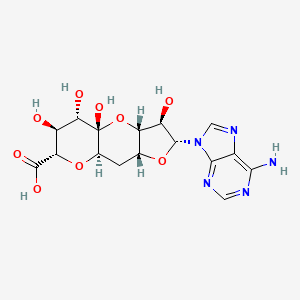

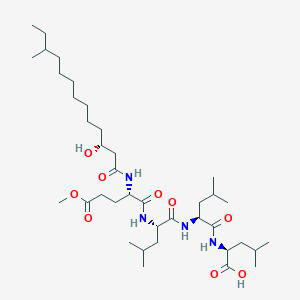
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
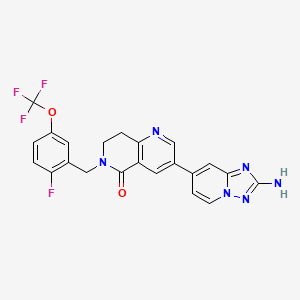
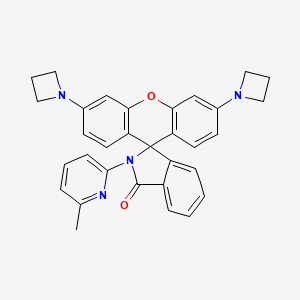
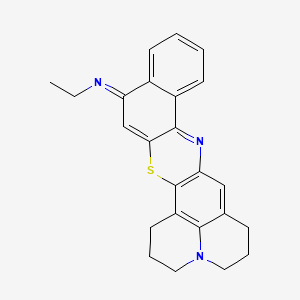

![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
